molecular formula C11H7ClN2O4 B8728993 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No.: B8728993
M. Wt: 266.64 g/mol
InChI Key: VTERTDXYBJGLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.

Mechanism of Action

The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3

InChI Key

VTERTDXYBJGLGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.33 g (7.55 mmol) of 1-methyl-6-nitro-1H-indole (2) in 40 ml of ether were added 1.5 ml (17.2 mmol) of oxalyl chloride at 0-5° C. under Argon. A precipitate was formed. After 3 hours stirring, the resulting solid was filtered, washed with a small amount of ether and dried to yield 1.9 g (95%) of (1-methyl-6-nitro-1H-indol-3-yl)-oxo-acetyl chloride (3) as a yellow solid. This material was used without purification.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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